MT1 Binding Affinity: S26131 vs. Agomelatine, Luzindole, and 4P-PDOT
S26131 demonstrates sub-nanomolar affinity for the human MT1 receptor (Ki = 0.5 nM), which is approximately 316-fold higher than the widely used antagonist luzindole (Ki = 158 nM for MT1) and approximately 112-fold higher than the MT2-selective antagonist 4P-PDOT (Ki = 56 nM for MT1) [1][2]. Compared to its monomeric parent agomelatine, which acts as an agonist with Ki values of 0.062 nM (MT1) and 0.27 nM (MT2), S26131 achieves functional selectivity through antagonism while retaining high MT1 affinity [3].
| Evidence Dimension | MT1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.5 nM (S26131) |
| Comparator Or Baseline | Luzindole: Ki = 158 nM; 4P-PDOT: Ki = 56 nM; Agomelatine: Ki = 0.062 nM |
| Quantified Difference | S26131 MT1 affinity is 316× greater than luzindole, 112× greater than 4P-PDOT; agomelatine is agonistic, not antagonistic |
| Conditions | Displacement of 2-[125I]-iodomelatonin from human MT1 receptors expressed in HEK293 or CHO cells |
Why This Matters
Sub-nanomolar MT1 affinity with antagonistic function allows S26131 to be used at low concentrations that minimize off-target effects, a critical differentiator from luzindole which requires micromolar concentrations for MT1 blockade.
- [1] Descamps-François C, Yous S, Chavatte P, et al. Design and synthesis of naphthalenic dimers as selective MT1 melatoninergic ligands. J Med Chem. 2003;46(7):1127-1129. doi:10.1021/jm0255872 View Source
- [2] Luzindole pharmacological profile. BindingDB entry: Ki = 158 nM (MT1), 10.2 nM (MT2) for human receptors expressed in COS7 cells. Accessed 2026. View Source
- [3] Agomelatine pharmacological profile. Ki values from Taylor & Francis citation: MT1 Ki = 6.15×10⁻¹¹ M, MT2 Ki = 2.68×10⁻¹⁰ M. Accessed 2026. View Source
